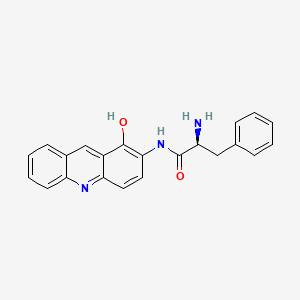

(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide, or (S)-2-Amino-N-Acridin-3-ylpropanamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the acridine family of compounds, which are known for their ability to interact with proteins, nucleic acids, and other biomolecules. The compound has been used in a variety of laboratory experiments, including those related to the development of new drugs, the investigation of disease mechanisms, and the study of metabolic pathways.

Applications De Recherche Scientifique

Labeling in Bioimaging

Acridine derivatives are known for their spectral properties, which make them useful in labeling proteins, nucleic acids, lipids, and even cells and their compartments. This application is crucial in bioimaging, where it aids in visualizing and tracking biological processes .

Photodynamic Therapy

Due to their unique photochemical properties, acridine compounds can be applied in photodynamic therapy (PDT). In PDT, these compounds act as photosensitizers that produce reactive oxygen species when exposed to light, leading to the destruction of targeted cells, such as cancer cells .

Organoelectronics and Photophysics

Acridine derivatives have widespread use in organoelectronics and photophysics due to their electronic properties. They are used in the development of organic semiconductors and light-emitting diodes (LEDs) .

Material Sciences

In material sciences, acridine compounds contribute to the synthesis of new materials with desired properties like enhanced durability or specific electronic characteristics .

Therapeutic Agents

Research has shown that acridine derivatives can act as therapeutic agents for various disorders including cancer, Alzheimer’s disease, and bacterial and protozoal infections. Their biological activity makes them candidates for drug development .

Inhibitory Effects on Enzymes

Some acridine derivatives have been studied for their inhibitory effects on enzymes such as cholinesterases and carboxylesterase. These enzymes are involved in neurotransmitter regulation and metabolism, making acridine compounds potentially useful in treating conditions like Alzheimer’s disease .

Antioxidant Activity

The antioxidant activity of certain acridine derivatives has been explored, which could have implications for preventing oxidative stress-related diseases .

Propriétés

IUPAC Name |

(2S)-2-amino-N-(1-hydroxyacridin-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c23-17(12-14-6-2-1-3-7-14)22(27)25-20-11-10-19-16(21(20)26)13-15-8-4-5-9-18(15)24-19/h1-11,13,17,26H,12,23H2,(H,25,27)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGZCMJWNAWHOP-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=C(C3=CC4=CC=CC=C4N=C3C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C3=CC4=CC=CC=C4N=C3C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)

![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)